molecular formula C9H9F3N2O2 B1434662 (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine CAS No. 1213678-78-4

(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine

Cat. No. B1434662
CAS RN: 1213678-78-4
M. Wt: 234.17 g/mol
InChI Key: RZBQSBXQOWBINI-RXMQYKEDSA-N
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Description

(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine, also known as 3NT, is a chemical compound with potential applications in scientific research. It is a chiral amine that is commonly used as a building block in the synthesis of various drugs and biologically active compounds. In

Scientific Research Applications

Chemical Reactions and Synthesis

(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine, due to its specific chemical structure, plays a significant role in various chemical reactions and synthesis processes. The compound's reactivity, particularly with amines, has led to the formation of unique chemical structures. For instance, it has been involved in reactions leading to the synthesis of chromones, a class of compounds known for their wide range of biological activities. These reactions have produced compounds like 3-benzyl(2-hydroxyethyl,phenyl)amino-4,4,4-trifluoro-1-(2-hydroxy-5-nitrophenyl)but-2-en-1-ones and their derivatives. Such compounds are significant due to their potential pharmacological properties and industrial applications (Sosnovskikh & Usachev, 2001).

Furthermore, the compound has been utilized in the synthesis of chromanes, a class of compounds with potential applications in pharmaceuticals. The unique stereochemistry and chemical properties of these compounds make them of particular interest in medicinal chemistry and material science. For instance, the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under specific conditions has led to the formation of novel 2,3,4-trisubstituted chromanes, highlighting the versatility of this compound in chemical synthesis (Korotaev et al., 2017).

Structural Analysis and Crystallography

The compound has also been a subject of interest in the field of crystallography, where its derivatives have been analyzed to understand their molecular structure and properties. Studies have delved into the crystal structures of related compounds, examining aspects such as intramolecular hydrogen bonding, molecular conformation, and intermolecular interactions. This research is vital for understanding the physical properties of these compounds and their potential applications in various fields, including material science and pharmacology. The detailed structural analysis provides insights into the molecular geometry and interactions that govern the properties of these compounds (Payne et al., 2010).

properties

IUPAC Name

(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16/h2-5H,13H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBQSBXQOWBINI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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